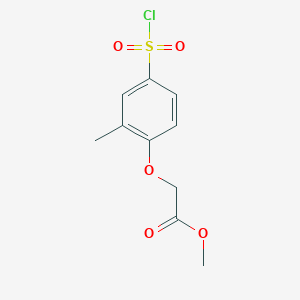
(4-Chlorosulfonyl-2-methyl-phenoxy)-acetic Acid Methyl Ester
Übersicht
Beschreibung
(4-Chlorosulfonyl-2-methyl-phenoxy)-acetic Acid Methyl Ester is a useful research compound. Its molecular formula is C10H11ClO5S and its molecular weight is 278.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(4-Chlorosulfonyl-2-methyl-phenoxy)-acetic Acid Methyl Ester, commonly referred to as a derivative of phenoxyacetic acid, is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a chlorosulfonyl group and a methyl ester functional group attached to a phenoxyacetic acid backbone. This unique structure contributes to its biological properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Herbicidal Activity : Similar to other phenoxy herbicides, this compound exhibits significant herbicidal properties. It is effective against various weed species while showing high tolerance in cereal crops such as wheat and barley .
- Toxicological Effects : Exposure to this compound has been associated with acute health effects, including liver toxicity and potential neurotoxic effects. Studies indicate that prolonged exposure may lead to symptoms such as nausea, dizziness, and muscle twitching .
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions and growth in plants and potentially in animal models.
- Receptor Interaction : It is hypothesized that the compound interacts with hormonal receptors in plants, leading to altered growth patterns consistent with herbicidal action.
- Cellular Toxicity : Reports have indicated that the compound can induce liver damage through oxidative stress mechanisms, which may involve the generation of reactive oxygen species (ROS) that damage cellular components .
Research Findings
A review of recent studies highlights the following findings regarding the biological activity of this compound:
- Case Study on Liver Toxicity : A case study documented a farmer who developed liver damage after prolonged exposure to a related herbicide, indicating potential hepatotoxicity associated with chlorophenoxy compounds .
- Herbicidal Efficacy : Research has shown that this compound demonstrates effective weed control in agricultural settings, outperforming some traditional herbicides under certain conditions .
Data Table: Biological Effects Summary
Eigenschaften
IUPAC Name |
methyl 2-(4-chlorosulfonyl-2-methylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO5S/c1-7-5-8(17(11,13)14)3-4-9(7)16-6-10(12)15-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTSEJHPTQAXEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)OCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















